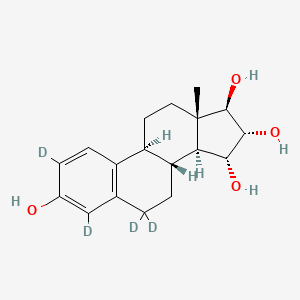
Estetrol-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estetrol-d4 (Major) is a deuterated form of estetrol, a natural estrogenic steroid hormone produced by the human fetal liver during pregnancy. Estetrol is one of the four natural estrogens found in humans, alongside estrone, estradiol, and estriol. The physiological function of estetrol remains unclear, but it has been extensively studied for its potential therapeutic applications, particularly in women’s health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of estetrol-d4 (Major) involves the incorporation of deuterium atoms into the estetrol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of estetrol-d4 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Estetrol-d4 (Major) undergoes various chemical reactions, including:
Oxidation: Estetrol-d4 can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert estetrol-d4 into its corresponding alcohols.
Substitution: Estetrol-d4 can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of estetrol-d4. These derivatives have different chemical and biological properties, making them useful for various applications .
Applications De Recherche Scientifique
Estetrol-d4 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of estetrol and its derivatives.
Biology: Employed in biological studies to investigate the role of estetrol in fetal development and its potential therapeutic effects.
Medicine: Explored for its use in hormone replacement therapy and as a component of oral contraceptives.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying drug metabolism and pharmacokinetics .
Mécanisme D'action
Estetrol-d4 (Major) exerts its effects by binding to estrogen receptors, specifically estrogen receptor-α (ER-α) and estrogen receptor-β (ER-β). It demonstrates tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while exhibiting negative estrogenic activity on breast tissue. This selective activity makes estetrol-d4 a promising candidate for therapeutic applications with a favorable safety profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estrone: Another natural estrogen found in humans, primarily produced in the ovaries.
Estradiol: The most potent natural estrogen, also produced in the ovaries.
Estriol: A weaker estrogen produced during pregnancy.
Uniqueness of Estetrol-d4 (Major)
Estetrol-d4 (Major) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in scientific research. Its tissue-selective activity and favorable safety profile make it a valuable compound for therapeutic applications, particularly in women’s health .
Propriétés
Formule moléculaire |
C18H24O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,15R,16R,17R)-2,4,6,6-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-3,15,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,3D,8D |
Clé InChI |
AJIPIJNNOJSSQC-SCCHASIWSA-N |
SMILES isomérique |
[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H]([C@H]([C@@H]4O)O)O)C)([2H])[2H] |
SMILES canonique |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)

![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)

![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B13863521.png)
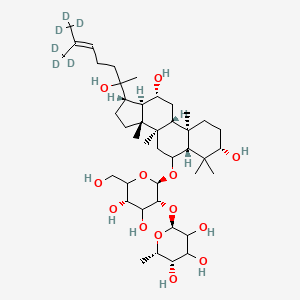
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)

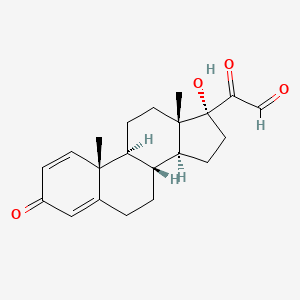
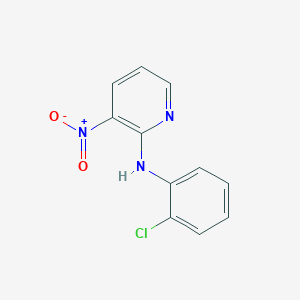
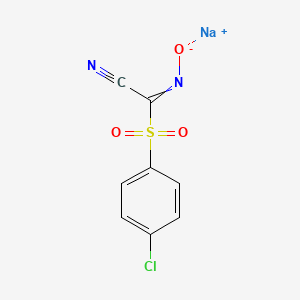
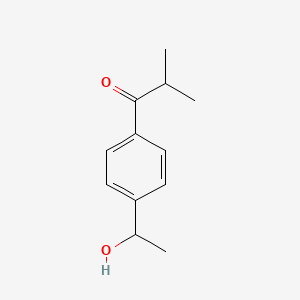
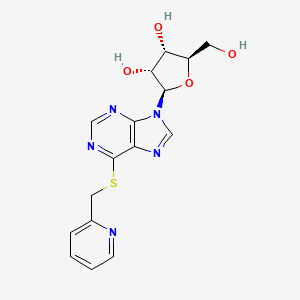
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
